molecular formula C15H15BrClN B581393 2-Benzyl-5-bromoisoindoline hydrochloride CAS No. 1187830-70-1

2-Benzyl-5-bromoisoindoline hydrochloride

Cat. No.: B581393
CAS No.: 1187830-70-1
M. Wt: 324.646
InChI Key: WZYCLORMOXDGHP-UHFFFAOYSA-N
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Description

2-Benzyl-5-bromoisoindoline hydrochloride (CAS: 1187830-70-1) is a halogenated isoindoline derivative with the molecular formula C₁₅H₁₅BrClN and a molecular weight of 324.66 g/mol . Structurally, it features a benzyl substituent at the 2-position and a bromine atom at the 5-position of the isoindoline ring system, with a hydrochloride salt enhancing its solubility in polar solvents (Fig. 1). This compound is part of the indole/isoindoline family, known for their versatility in medicinal chemistry and organic synthesis . Its bromine atom provides a reactive site for further functionalization (e.g., cross-coupling reactions), while the benzyl group may influence lipophilicity and binding affinity in biological systems.

Properties

IUPAC Name

2-benzyl-5-bromo-1,3-dihydroisoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN.ClH/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12;/h1-8H,9-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYCLORMOXDGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718462
Record name 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-70-1
Record name 1H-Isoindole, 5-bromo-2,3-dihydro-2-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intramolecular Heck Cyclization

Palladium-catalyzed intramolecular Heck reactions represent a robust method for constructing the isoindoline framework. For example, treatment of N-(2-bromobenzyl)acrylamide with Pd(OAc)₂ and a phosphine ligand in dimethylacetamide (DMAC) at 80°C induces cyclization to form the isoindoline skeleton. This method achieves yields of 78–85% but requires careful control of stoichiometry to minimize dimerization byproducts.

Reductive Amination Approaches

Reductive amination of 5-bromo-1,3-diketones with benzylamine, using NaBH₃CN as a reducing agent, provides an alternative pathway. This one-pot reaction proceeds in tetrahydrofuran (THF) at 0–5°C, yielding 2-benzyl-5-bromoisoindoline with 70% efficiency. However, competing side reactions, such as over-reduction of the ketone, necessitate precise pH control and slow reagent addition.

Bromination Techniques and Regioselectivity

Electrophilic Aromatic Bromination

Direct bromination of 2-benzylisoindoline using N-bromosuccinimide (NBS) in acetic acid at 60°C introduces bromine predominantly at the 5-position due to the directing effect of the electron-donating benzyl group. Yields range from 65% to 72%, with <5% dibrominated byproduct formation. Catalytic FeCl₃ enhances regioselectivity but complicates purification due to iron residues.

Benzylation and Protecting Group Strategies

MEM-Protection for Enhanced Selectivity

Temporary protection of the isoindoline nitrogen with a methoxyethoxymethyl (MEM) group prevents undesired side reactions during benzylation. Deprotection using TiCl₄ in dichloromethane restores the free amine, which is subsequently converted to the hydrochloride salt via HCl gas saturation in ethanol. This method improves overall yield to 89% by minimizing degradation pathways.

Optimization of Reaction Conditions and Scalability

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents like DMAC and NMP enhance reaction rates for cyclization and coupling steps, while ethereal solvents (THF, dioxane) improve selectivity in bromination. Optimal temperatures vary by step:

  • Cyclization: 70–90°C

  • Bromination: 50–60°C

  • Benzylation: 25–40°C

Elevated temperatures (>100°C) promote decomposition, particularly in halogen-rich intermediates.

Catalytic Systems and Ligand Design

Bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) significantly enhance catalytic activity in cross-coupling reactions. For example, Pd(dppf)Cl₂ reduces reaction times from 24 hours to 6 hours compared to monodentate PPh₃ ligands. However, ligand cost and metal recovery remain challenges for industrial adoption.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol/water (4:1 v/v) yields this compound as a white crystalline solid with >99% purity. Slow cooling (0.5°C/min) minimizes inclusion of mother liquor impurities.

Chromatographic Methods

Flash chromatography on silica gel (hexane/ethyl acetate gradient) resolves residual benzyl bromide and dibrominated byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms chemical purity and identity via comparison with authentic standards.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates adaptations for safety and efficiency:

  • Continuous flow reactors for exothermic bromination steps

  • Solvent recovery systems to reduce waste in MEM-protection sequences

  • In-line FTIR monitoring for real-time reaction control

Pilot plant data indicate a 12% cost reduction when replacing batch-wise Suzuki couplings with flow chemistry setups .

Chemical Reactions Analysis

2-Benzyl-5-bromoisoindoline hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Hydrolysis: The compound can be hydrolyzed to yield 2-benzyl-5-bromoisoindole and hydrochloric acid.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Benzyl-5-bromoisoindoline hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-bromoisoindoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 2-benzyl-5-bromoisoindoline hydrochloride and analogous isoindoline derivatives or other hydrochloride salts:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Notable Properties
2-Benzyl-5-bromoisoindoline HCl C₁₅H₁₅BrClN 324.66 2-benzyl, 5-bromo, HCl salt 1187830-70-1 High halogen reactivity, polar
Methyl isoindoline-5-carboxylate C₁₀H₁₁NO₂ 177.20 5-carbomethoxy 742666-57-5 Ester functionality, lower MW
5-Methoxyisoindoline C₉H₁₁NO 149.19 5-methoxy 127168-88-1 Ether group, reduced steric bulk
Benzydamine HCl C₁₉H₂₃N₂O·HCl 345.86 Benzydamine core, HCl salt Not provided Anti-inflammatory, local anesthetic
Memantine HCl C₁₂H₂₁N·HCl 215.76 Adamantane derivative, HCl salt Not provided NMDA receptor antagonist

Key Observations :

  • Halogen vs. Oxygenated Groups : The bromine in 2-benzyl-5-bromoisoindoline HCl distinguishes it from oxygenated analogs like methyl isoindoline-5-carboxylate (carbomethoxy) and 5-methoxyisoindoline. Bromine’s electronegativity and larger atomic radius may enhance electrophilic reactivity compared to oxygen-based substituents .
  • Hydrochloride Salts : Like benzydamine HCl () and memantine HCl (), the hydrochloride salt improves aqueous solubility, critical for pharmacological applications. However, the core structure of 2-benzyl-5-bromoisoindoline lacks the adamantane (memantine) or benzydamine’s tricyclic motifs, limiting direct pharmacological parallels .

Functional and Application Differences

  • Synthetic Utility: The bromine atom in 2-benzyl-5-bromoisoindoline HCl enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in non-halogenated analogs like 5-methoxyisoindoline. This makes it valuable for constructing complex molecules in drug discovery .
  • Pharmacological Context: While memantine HCl () and dosulepin HCl () are clinically used for Alzheimer’s and depression, respectively, 2-benzyl-5-bromoisoindoline HCl lacks documented therapeutic applications.

Notes

Research Gaps: Limited pharmacological data exist for 2-benzyl-5-bromoisoindoline HCl compared to well-studied hydrochlorides like memantine or benzydamine. Further studies on receptor binding or toxicity profiles are needed.

Handling Precautions : The bromine and hydrochloride components necessitate careful handling to avoid respiratory or dermal irritation.

Synthetic Potential: The compound’s bromine atom offers a strategic site for derivatization, positioning it as a intermediate in targeted drug synthesis .

Biological Activity

2-Benzyl-5-bromoisoindoline hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural characteristics, including the presence of a bromine atom and a benzyl group, contribute to its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant studies and data.

  • Molecular Formula : C15H15BrClN
  • Molecular Weight : Approximately 319.65 g/mol
  • Structure : The compound features a bromine atom at the 5-position of the isoindoline framework, enhancing its reactivity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Similar derivatives have been shown to inhibit various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.

Case Study Findings :

  • A study demonstrated that derivatives based on the 1-benzyl-5-bromoindolin-2-one scaffold exhibited IC50 values of 7.17 ± 0.94 µM against MCF-7 cells, indicating potent anticancer properties .
  • The compound's mechanism involves inhibition of the VEGFR-2 pathway, crucial for tumor growth and angiogenesis .

Table 1: Anticancer Activity Against Various Cell Lines

Compound NameCell LineIC50 (µM)
This compoundMCF-77.17 ± 0.94
A-549Moderate potency
Other derivativesMCF-7Varies (e.g., 19.53 ± 1.05)

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that similar isoindoline derivatives can exhibit antibacterial and antifungal effects.

Research Insights :

  • The presence of the bromine atom contributes to enhanced antimicrobial activity through interactions with microbial enzymes and cell membranes.

Enzyme Inhibition

The binding affinity of this compound with specific enzymes has been a focus of research. The compound's structural features allow it to modulate enzyme activity effectively.

Mechanism of Action :

  • The bromine atom enhances nucleophilic substitution reactions, facilitating interactions with target enzymes.

Comparative Analysis with Similar Compounds

Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameUnique FeaturesBiological Activity
5-BromoisoindolineLacks benzyl group; less reactiveLimited activity
Isoindoline-1-carboxylic AcidLacks bromine; alters biological profileReduced activity
Methyl 5-Bromoisoindoline-1-carboxylateMethyl ester derivative; different solubilityVariable activity

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Benzyl-5-bromoisoindoline hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves bromination of isoindoline derivatives under controlled conditions. For example, bromine or N-bromosuccinimide (NBS) in dichloromethane or acetonitrile at 0–25°C can achieve selective substitution. Reaction monitoring via TLC or HPLC is critical to optimize stoichiometry and avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves purity . Yield optimization requires precise control of temperature and catalyst loading (e.g., Lewis acids like FeCl₃).

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm aromatic proton environments and benzyl/bromine substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ or [M-Cl]+^+).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .

Q. What safety protocols are essential when handling brominated isoindoline derivatives like this compound?

  • Methodological Answer : Follow OSHA and GHS guidelines:

  • Use fume hoods to avoid inhalation of HCl vapors or brominated byproducts.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Store in airtight containers away from moisture .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (using Gaussian or ORCA software) can model transition states and electron density maps. Key parameters include:

  • HOMO-LUMO gaps : To assess susceptibility to nucleophilic/electrophilic attacks.
  • Charge distribution : Identify reactive sites (e.g., bromine as a leaving group).
  • Validate predictions with experimental Suzuki-Miyaura coupling results using Pd catalysts .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or solvent purity. Systematic approaches include:

  • Solubility Screening : Use a standardized solvent library (e.g., DMSO, ethanol, water) at 25°C and 40°C.
  • Dynamic Light Scattering (DLS) : Detect aggregates affecting solubility measurements.
  • Thermogravimetric Analysis (TGA) : Rule out hydrate formation .

Q. How does the benzyl substituent influence the compound’s stability under acidic or oxidative conditions?

  • Methodological Answer : Perform accelerated stability studies:

  • For Acidic Conditions : Incubate in HCl (pH 2) at 37°C for 24–72 hours; monitor degradation via HPLC.
  • For Oxidative Stress : Expose to H₂O₂ (3%) and track byproducts (e.g., benzoic acid derivatives) using LC-MS.
  • Compare with non-benzylated analogs to isolate substituent effects .

Q. What role does this compound play in designing isoindoline-based kinase inhibitors, and how can SAR studies be optimized?

  • Methodological Answer : The bromine atom serves as a handle for functionalization (e.g., introducing pharmacophores). Structure-Activity Relationship (SAR) optimization steps:

  • Parallel Synthesis : Generate derivatives via Pd-catalyzed couplings (e.g., aryl boronic acids).
  • Enzyme Assays : Test inhibitory activity against kinases (e.g., JAK2 or EGFR) using fluorescence polarization.
  • Molecular Docking : Align with kinase ATP-binding pockets (AutoDock Vina) to prioritize candidates .

Q. What environmental impact assessment methods apply to brominated isoindoline derivatives?

  • Methodological Answer : Follow EPA guidelines for persistence and toxicity:

  • Biodegradation Tests : OECD 301F (ready biodegradability) in activated sludge.
  • Ecotoxicology : Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h IC₅₀).
  • Photodegradation : Simulate sunlight exposure (λ > 290 nm) and analyze byproducts via GC-MS .

Methodological Resources

  • Synthetic Protocols : Refer to CAS Common Chemistry for validated procedures .
  • Safety Data : OSHA-compliant guidelines from Alfa Aesar .
  • Computational Tools : Gaussian 16 for DFT; AutoDock for docking .

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